18-Hydroxyoctadecanoic acid

Vue d'ensemble

Description

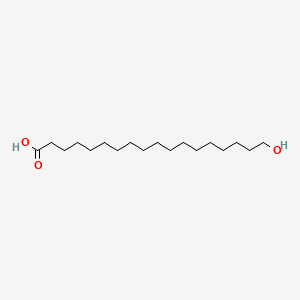

18-Hydroxyoctadecanoic acid is a long-chain fatty acid derivative with 18 carbon atoms and a hydroxyl group attached to the terminal carbon. It is a white crystalline solid at room temperature and is sparingly soluble in water but soluble in organic solvents

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 18-Hydroxyoctadecanoic acid can be synthesized through the hydrogenation of kamlolenic acid (18-hydroxy, 9-cis, 11-trans, 13-trans-octadecatrienoic acid). The hydrogenation process involves the addition of hydrogen to the unsaturated bonds in the presence of a catalyst, typically palladium or platinum .

Industrial Production Methods: Industrial production of this compound often involves the oxidation of stearic acid or the reduction of 18-hydroxy stearic acid esters. These processes are carried out under controlled conditions to ensure high yield and purity of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form 18-oxooctadecanoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The hydroxyl group can be reduced to form octadecanoic acid using reducing agents such as lithium aluminum hydride.

Esterification: The hydroxyl group can react with carboxylic acids to form esters in the presence of acid catalysts like sulfuric acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Esterification: Carboxylic acids and sulfuric acid as a catalyst.

Major Products:

Oxidation: 18-Oxooctadecanoic acid.

Reduction: Octadecanoic acid.

Esterification: Various esters depending on the carboxylic acid used.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C18H36O3

- Molecular Weight : 300.5 g/mol

- Structure : It features a hydroxy group at the terminal methyl position of stearic acid, making it an omega-hydroxy fatty acid .

Biological Applications

- Apoptosis Induction :

- Plant Metabolite :

Polymer Chemistry

-

Synthesis of Polyesters :

- The compound is utilized in the synthesis of epoxy-functionalized polyesters via lipase-catalyzed reactions. For instance, the co-polymerization of this compound with lactones has been successfully demonstrated to produce high molecular weight polyesters, showcasing its utility in biodegradable polymer production .

- Epoxy Derivatives :

Health and Nutritional Research

- Potential Biomarker :

- Antioxidant Properties :

Case Study 1: Lipase-Catalyzed Polymerization

A study demonstrated the successful use of Candida antarctica lipase B for the condensation polymerization of cis-9,10-epoxy-18-hydroxyoctadecanoic acid. The reaction conditions were optimized to achieve high molecular weight polyesters with varying structures depending on the presence of molecular sieves and reaction time .

Case Study 2: Epoxy Functionalization

In another study, the reaction of 9,10-epoxy-18-hydroxyoctadecanoic acid with methacrylic acid was explored to create new polymeric materials. The findings indicated that this reaction could lead to products with desirable mechanical properties suitable for various applications in material science .

Summary Table of Applications

Activité Biologique

18-Hydroxyoctadecanoic acid (18-HOA), also known as omega-hydroxystearic acid, is a long-chain fatty acid with significant biological activity. This compound is characterized by its unique structure, which includes a hydroxyl group on the 18th carbon of the octadecanoic acid chain. Its molecular formula is and it has been studied for various biological effects, including its role in plant immunity, apoptosis induction, and potential applications in cosmetic formulations.

- Chemical Formula :

- Molecular Weight : 300.48 g/mol

- Solubility : Practically insoluble in water; moderately soluble in organic solvents.

- Classification : Long-chain fatty acid, belonging to the class of lipids.

1. Role in Plant Immunity

Recent studies have highlighted the role of 18-HOA as a signaling molecule in plants. It is involved in inducing immune responses through the activation of mitogen-activated protein kinases (MAPKs) and calcium influx. For instance, cutin-derived oligomers, which include 18-HOA, have been shown to trigger reactive oxygen species (ROS) bursts and transcriptional reprogramming associated with pattern-triggered immunity in plants like Arabidopsis thaliana .

| Study | Findings |

|---|---|

| NMR Analysis | Identified 18-HOA as a component of cutin oligomers that activate immune responses. |

| Calcium Influx | Demonstrated that treatment with 18-HOA leads to calcium influx and MAPK activation. |

| Transcriptional Changes | Induced a unique transcriptional profile characteristic of immune responses. |

2. Apoptosis Induction

18-HOA has been identified as an apoptosis inducer in various cell types. This property suggests its potential therapeutic applications in cancer treatment, where inducing programmed cell death can be beneficial .

3. Cosmetic Applications

The compound is also being explored for its use in cosmetics due to its emollient properties and ability to enhance skin hydration. However, safety assessments indicate that while it can cause moderate skin irritation at higher concentrations, detailed studies on its long-term effects are still required .

Case Study 1: Plant Immune Response Activation

A study conducted on Arabidopsis demonstrated that treatment with cutin-derived oligomers containing 18-HOA resulted in significant activation of defense mechanisms against pathogens. The study utilized spectroscopic methods to analyze the resultant immune responses.

Case Study 2: Dermal Toxicity Assessment

In a safety assessment for cosmetic formulations containing hydroxystearic acids (including 18-HOA), moderate skin irritation was observed at concentrations exceeding 5%. Long-term studies are necessary to evaluate chronic exposure effects .

Research Findings Summary

- Toxicological Studies : Data from various toxicological assessments indicate that while acute toxicity is low, chronic exposure could lead to dermal irritation.

- Metabolic Pathways : Research indicates that 18-HOA may interfere with lipid metabolism pathways, potentially affecting overall lipid profiles in organisms .

Propriétés

IUPAC Name |

18-hydroxyoctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O3/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h19H,1-17H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHZUYUOEGBBJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCC(=O)O)CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3155-42-8 | |

| Record name | 18-Hydroxyoctadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003155428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18-HYDROXYOCTADECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCR5P6ICT2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 18-Hydroxyoctadecanoic acid in plant cuticles?

A1: this compound is a key monomer in the formation of cutin, a plant biopolyester found in the cuticle of leaves, fruits, and other aerial plant organs. Cutin, along with waxes, forms a protective barrier against environmental stresses such as dehydration, UV radiation, and pathogen attack [].

Q2: How is this compound incorporated into plant cutin?

A2: Research suggests that this compound, particularly its 9,10-epoxy derivative, forms linear polyester chains within the cutin structure []. These chains are thought to contribute to the ordered lamellae observed in some plant cuticles, such as those of Hedera helix leaves [].

Q3: What is the significance of 9,10-epoxy-18-hydroxyoctadecanoic acid in plant-pathogen interactions?

A3: Studies have shown that cis-9,10-epoxy-18-hydroxyoctadecanoic acid, a derivative of this compound, acts as a potent inducer of appressorium formation in the rice blast fungus Magnaporthe grisea []. This finding highlights the role of cutin monomers as chemical signals in plant-pathogen interactions.

Q4: What is the typical composition of this compound in natural sources?

A4: In birch (Betula verrucosa) outer bark, 9,10-epoxy-18-hydroxyoctadecanoic acid constitutes a significant portion of the suberin monomers, accounting for approximately 36% []. Betulinol is the dominant triterpenoid found alongside this compound in birch bark [].

Q5: Can this compound be used to synthesize polymers?

A5: Yes, this compound, specifically its 9,10-epoxy derivative, can be polymerized using enzymes like Candida antarctica lipase B [, , , , ]. This enzymatic polymerization offers a green chemistry approach to producing bio-based polyesters.

Q6: What are the potential applications of polymers derived from this compound?

A6: Polyesters derived from 9,10-epoxy-18-hydroxyoctadecanoic acid show potential in various applications. For example, they can be used to enhance the water repellency of cellulose-based materials like filter paper and cotton linter cellulose [, ]. These modified materials exhibit increased hydrophobicity, decreased moisture absorption, and improved mechanical properties [, ].

Q7: How can the properties of this compound-based polymers be further modified?

A7: The epoxy functionality in poly(9,10-epoxy-18-hydroxyoctadecanoic acid) allows for further modifications through crosslinking. For instance, curing with tartaric or oxalic acid results in crosslinked polyesters with altered thermal properties and enhanced hydrophobicity [].

Q8: Are there any other notable findings related to this compound?

A8: Research on tea residue extracts revealed the presence of 9,10-epoxy-18-hydroxyoctadecanoic acid as a predominant cutin monomer []. This finding suggests the potential for utilizing tea residue as a source of valuable bio-based compounds.

Q9: What is the role of this compound in honeybee communication?

A9: While this compound itself is not directly mentioned in honeybee communication, related research on mandibular gland secretions highlights the importance of fatty acid metabolism and modification in honeybees []. Queens produce 9-hydroxy-2-decenoic acid (9-HDA) and 9-oxo-2-decenoic acid (ODA), which are key components of the queen mandibular pheromone []. The biosynthesis of these compounds involves similar pathways to this compound, highlighting the significance of fatty acid modification in insect chemical communication.

Q10: Are there any studies on the use of supercritical carbon dioxide (scCO2) in relation to this compound?

A10: Yes, research has explored the enzymatic synthesis and processing of poly(cis-9,10-epoxy-18-hydroxyoctadecanoic acid) in scCO2 []. This approach offers potential advantages for green and sustainable polymer synthesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.